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Compound of Interest

2,3-Dibromo-3-phenylpropanoic
Compound Name: o
aci

Cat. No.: B1294681

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2,3-Dibromo-3-phenylpropanoic acid, a compound of interest in organic synthesis and
pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectral properties, along with the experimental protocols for its synthesis and
spectroscopic analysis, to support research and development activities.

Spectroscopic Data

The spectroscopic data for 2,3-Dibromo-3-phenylpropanoic acid is summarized in the
following tables, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Data
IH NMR (Proton NMR) Spectroscopic Data
The 'H NMR spectrum of 2,3-Dibromo-3-phenylpropanoic acid exhibits characteristic signals

corresponding to the aromatic, methine, and carboxylic acid protons. The chemical shifts (d)
are reported in parts per million (ppm) relative to a standard reference.
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Chemical Shift (d)

Proton Assignment Multiplicity Integration
(ppm)
Carboxylic Acid (- )
~11.0-12.0 Broad Singlet 1H
COOH)
Phenyl (CeHs) ~7.2-75 Multiplet 5H
Methine (CH-Br) ~5.10-5.45 Doublet 1H
Methine (CH-Br) ~5.10-5.45 Doublet 1H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
the stereoisomer (erythro or threo) present.

13C NMR (Carbon-13 NMR) Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. While a
complete, definitively assigned spectrum from a single source is not readily available in the
public domain, the expected chemical shift regions for the different carbon atoms are outlined

below.
Carbon Assignment Expected Chemical Shift (d) (ppm)
Carboxylic Acid (C=0) ~170 - 180
Phenyl (C-ipso) ~135- 140
Phenyl (C-ortho, C-meta, C-para) ~125-130
Methine (C-Br) ~45 - 60
Methine (C-Br) ~45 - 60

Note: These are approximate ranges and can be influenced by the solvent and
stereochemistry.

Infrared (IR) Spectroscopy Data
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The IR spectrum of 2,3-Dibromo-3-phenylpropanoic acid displays characteristic absorption

bands corresponding to its functional groups. The table below lists the major absorption

frequencies.

Functional Group

Vibrational Mode

Absorption Range (cm~1)

Carboxylic Acid O-H Stretching 3300 - 2500 (broad)
Aromatic C-H Stretching 3100 - 3000
Carboxylic Acid C=0 Stretching ~1700

Aromatic C=C Stretching 1600 - 1450

C-O Stretching 1300 - 1200

C-Br Stretching 700 - 500

Experimental Protocols

Detailed methodologies for the synthesis of 2,3-Dibromo-3-phenylpropanoic acid and the

acquisition of its spectroscopic data are provided below.

Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid

This protocol describes the synthesis of 2,3-Dibromo-3-phenylpropanoic acid via the

bromination of trans-cinnamic acid.

Materials:

¢ trans-Cinnamic acid

e Bromine (Brz)

e Dichloromethane (DCM) or other suitable solvent

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/product/b1294681?utm_src=pdf-body
https://www.benchchem.com/product/b1294681?utm_src=pdf-body
https://www.benchchem.com/product/b1294681?utm_src=pdf-body
https://www.benchchem.com/product/b1294681?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Dissolve trans-cinnamic acid in a suitable solvent such as dichloromethane in a round-

bottom flask.
Cool the solution in an ice bath.

Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with
constant stirring. The disappearance of the bromine color indicates the progress of the
reaction.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional period to ensure the reaction goes to completion.

Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any
unreacted bromine, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate.
Remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield 2,3-Dibromo-3-phenylpropanoic acid.

Synthesis Workflow
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Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid

Reactants

trans-Cinnamic Acid Solvent (e.g., DCM) Bromine (Brz)

Reaction
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Dry with Na2SOa
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Solvent Evaporation

Purification
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2,3-Dibromo-3-phenylpropanoic Acid
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Caption: A flowchart illustrating the key steps in the synthesis of 2,3-Dibromo-3-
phenylpropanoic acid.

Spectroscopic Analysis
NMR Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is
recommended for detailed spectral analysis.

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 2,3-Dibromo-3-
phenylpropanoic acid in about 0.5-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs).

o Data Acquisition: Acquire *H and 13C NMR spectra at room temperature. For *H NMR, a
sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For 13C
NMR, a proton-decoupled spectrum is typically acquired.

Infrared (IR) Spectroscopy
 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for IR analysis.
e Sample Preparation:

o KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
Press the mixture into a thin, transparent pellet using a hydraulic press.

o Nujol Mull Method: Grind a small amount of the solid sample with a drop of Nujol (mineral
oil) to form a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).[1]

o Data Acquisition: Place the prepared sample in the spectrometer and record the spectrum,
typically in the range of 4000-400 cm~1.

Spectroscopic Analysis Workflow
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Workflow for Spectroscopic Analysis

Sample

2,3-Dibromo-3-phenylpropanoic Acid

NMR Spectroscopy IR Spectroscopy
Dissolve in CDCls Prepare KBr Pellet or Nujol Mull
Acquire *H & 13C Spectra Acquire FTIR Spectrum

NMR Spectral Data

IR Spectral Data

Click to download full resolution via product page
Caption: A diagram showing the general workflow for NMR and IR spectroscopic analysis.

Data Interpretation and Structural Correlation

The spectroscopic data presented in this guide are consistent with the molecular structure of
2,3-Dibromo-3-phenylpropanoic acid. The following diagram illustrates the correlation
between the key structural features and their expected spectroscopic signals.

Structure-Spectra Correlation
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Correlation of Structure with Spectroscopic Data

2,3-Dibromo-3-phenylpropanoic Acid
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Caption: A diagram illustrating the relationship between the molecular structure and its NMR
and IR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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